N1-(2,4-difluorophenyl)-N2-ethyloxalamide
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Overview
Description
N’-(2,4-difluorophenyl)-N-ethyloxamide is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethyloxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-ethyloxamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative solvents and catalysts can be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-ethyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-ethyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-ethyloxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide
- N-(2,4-Difluorophenyl)-2,5-difluorobenzamide
Uniqueness
N’-(2,4-difluorophenyl)-N-ethyloxamide is unique due to its specific substitution pattern and the presence of the ethyloxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atoms enhance its stability and reactivity, while the ethyloxamide group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-2-13-9(15)10(16)14-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGTQSWJBESTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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